molecular formula C27H17ClN4O4 B14150202 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine CAS No. 384354-67-0

1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B14150202
CAS No.: 384354-67-0
M. Wt: 496.9 g/mol
InChI Key: MNQCNOMYIPBHNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for producing anthracene-based derivatives in good yields . The reaction conditions often include the use of palladium catalysts and bases under inert atmospheres to ensure high efficiency and selectivity . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorobenzylidene and dinitrophenyl groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield amines or alcohols.

Scientific Research Applications

1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its conjugated system. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The pathways involved include electron transfer and energy transfer processes, which are crucial in its function as a fluorescent probe and in electrochemical studies .

Comparison with Similar Compounds

1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine can be compared with other anthracene-based derivatives such as:

Properties

CAS No.

384354-67-0

Molecular Formula

C27H17ClN4O4

Molecular Weight

496.9 g/mol

IUPAC Name

N-[[10-[(4-chlorophenyl)methylidene]anthracen-9-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C27H17ClN4O4/c28-18-11-9-17(10-12-18)15-24-20-5-1-3-7-22(20)27(23-8-4-2-6-21(23)24)30-29-25-14-13-19(31(33)34)16-26(25)32(35)36/h1-16,29H

InChI Key

MNQCNOMYIPBHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=NNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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